Einecs 278-834-1
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Overview
Description
Einecs 278-834-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
Einecs 278-834-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
Einecs 278-834-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool in biochemical research. Industrially, it can be utilized in the production of various materials or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action for Einecs 278-834-1 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in a pharmaceutical application, it might interact with enzymes or receptors to exert its effects. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different applications .
Comparison with Similar Compounds
Einecs 278-834-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional properties. Some similar compounds include those with close molecular formulas or those used in similar industrial or research applications. The uniqueness of this compound lies in its specific chemical structure and the particular applications it is suited for .
Properties
CAS No. |
78098-94-9 |
---|---|
Molecular Formula |
C64H65Cl2N11O17P2 |
Molecular Weight |
1393.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C64H65Cl2N11O17P2/c1-37(2)58(78)72-62-70-56-54(60(80)74-62)68-35-76(56)52-31-48(50(89-52)33-86-64(39-15-8-7-9-16-39,40-21-25-42(84-5)26-22-40)41-23-27-43(85-6)28-24-41)94-96(83,92-47-20-13-11-18-45(47)66)88-34-51-49(93-95(82,87-30-14-29-67)91-46-19-12-10-17-44(46)65)32-53(90-51)77-36-69-55-57(77)71-63(75-61(55)81)73-59(79)38(3)4/h7-13,15-28,35-38,48-53H,14,30-34H2,1-6H3,(H2,70,72,74,78,80)(H2,71,73,75,79,81)/t48-,49-,50+,51+,52+,53+,95?,96?/m0/s1 |
InChI Key |
DKYWGRBNGSJVQA-XYSJSMMQSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C8N=C(NC9=O)NC(=O)C(C)C)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCC7C(CC(O7)N8C=NC9=C8N=C(NC9=O)NC(=O)C(C)C)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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